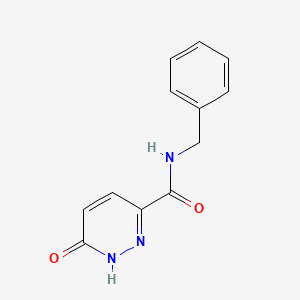

N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-6-oxo-1H-pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-11-7-6-10(14-15-11)12(17)13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNKLANNSWKJRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

mechanism of action of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

An In-Depth Technical Guide to the Mechanism of Action of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

This guide provides a comprehensive technical overview of the hypothesized mechanism of action for N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, a member of the pharmacologically significant pyridazinone class of compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding from related analogues to propose a primary mechanism and details the experimental methodologies required for its validation.

Introduction: The Pyridazinone Scaffold in Drug Discovery

The pyridazinone core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its ability to interact with a diverse array of biological targets.[1][2] This versatility has led to the development of pyridazinone derivatives with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, cardiovascular, and central nervous system effects.[1][2][3] The inherent structural features of the pyridazinone ring system allow for multifaceted interactions with protein targets, making it a fertile ground for the discovery of novel therapeutic agents.

N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide belongs to this promising class of molecules. While direct, in-depth studies on this specific compound are not extensively published, a strong body of evidence from closely related analogues allows for a well-supported hypothesis regarding its primary mechanism of action.

Hypothesized Primary Mechanism of Action: JNK2 Inhibition and Modulation of the NF-κB/MAPK Signaling Pathway

Based on the characterization of structurally similar diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues, the primary mechanism of action for N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is proposed to be the inhibition of c-Jun N-terminal kinase 2 (JNK2).[4][5][6] JNK2 is a critical member of the mitogen-activated protein kinase (MAPK) family, which plays a pivotal role in cellular responses to stress, inflammation, and apoptosis.

The proposed mechanism involves the following key steps:

-

Direct Inhibition of JNK2: The compound is hypothesized to bind to the ATP-binding site of JNK2, preventing its phosphorylation and subsequent activation.

-

Downregulation of the NF-κB/MAPK Pathway: By inhibiting JNK2, the compound disrupts the downstream signaling cascade that leads to the activation of the transcription factor NF-κB.

-

Reduction of Pro-inflammatory Cytokine Production: The inhibition of the JNK2-NF-κB/MAPK axis ultimately leads to a decrease in the transcription and release of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5][6][7]

This proposed mechanism positions N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide as a potential therapeutic agent for inflammatory conditions, such as acute lung injury and sepsis, where the JNK2 pathway is known to be dysregulated.[4][5]

Caption: Proposed mechanism of action via JNK2 inhibition.

Broader Pharmacological Context and Potential Secondary Mechanisms

The pyridazinone scaffold has been associated with a multitude of other biological targets, suggesting potential secondary mechanisms of action for N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. While less likely to be the primary mode of action, these warrant consideration in a comprehensive evaluation.

| Potential Target | Associated Activity | Reference |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | [8] |

| Phosphodiesterase type 4 (PDE4) | Anti-inflammatory | [8] |

| Cannabinoid Receptor Type-2 (CB2R) | Inverse Agonist | [9] |

| Monoamine Oxidase B (MAO-B) | Neuroprotective | [10] |

| Various Kinases (DYRK1A, GSK3, Cdc7) | Anticancer, various | [8] |

Experimental Validation Protocols

To empirically validate the hypothesized mechanism of action, a series of well-established biochemical and cell-based assays should be employed. The following protocols provide a self-validating system to interrogate the interaction of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide with the JNK2 pathway.

Protocol 1: In Vitro JNK2 Kinase Assay

Objective: To determine if the compound directly inhibits JNK2 enzymatic activity.

Methodology:

-

Reagents: Recombinant human JNK2, ATP, JNKtide (a substrate peptide), and the test compound.

-

Procedure: a. Prepare a reaction mixture containing JNK2 and JNKtide in a kinase buffer. b. Add varying concentrations of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 30 minutes). e. Terminate the reaction and quantify the amount of phosphorylated JNKtide using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™) or radioisotope labeling ([γ-³²P]ATP).

-

Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of JNK2 activity.

Protocol 2: Cell-Based Assay for Pro-inflammatory Cytokine Production

Objective: To assess the compound's ability to reduce the production of TNF-α and IL-6 in a cellular context.

Methodology:

-

Cell Line: Use a relevant cell line, such as murine macrophage-like J774A.1 or human monocytic THP-1 cells.[4]

-

Procedure: a. Seed cells in a multi-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. c. Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production. d. Incubate for an appropriate time (e.g., 6-24 hours). e. Collect the cell culture supernatant. f. Quantify the levels of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Determine the dose-dependent effect of the compound on cytokine secretion and calculate the EC₅₀ values.

Protocol 3: Western Blot Analysis of the JNK2-NF-κB Pathway

Objective: To confirm that the compound's cellular effects are mediated through the targeted signaling pathway.

Methodology:

-

Cell Treatment: Treat cells as described in Protocol 2.

-

Protein Extraction: Lyse the cells at various time points after stimulation to extract total protein.

-

Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Probe the membrane with primary antibodies specific for:

- Phospho-JNK

- Total JNK

- Phospho-c-Jun

- Total c-Jun

- Phospho-IκBα

- Total IκBα

- A loading control (e.g., GAPDH or β-actin). c. Incubate with appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP). d. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of key pathway components.

Caption: Workflow for experimental validation of the proposed mechanism.

Conclusion

N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a promising compound within the pharmacologically rich pyridazinone class. Based on strong evidence from closely related analogues, its primary mechanism of action is hypothesized to be the inhibition of JNK2, leading to the downregulation of the NF-κB/MAPK signaling pathway and a subsequent reduction in pro-inflammatory cytokine production. The experimental protocols detailed in this guide provide a robust framework for validating this proposed mechanism, paving the way for further preclinical and clinical development.

References

- Vertex AI Search. (2024).

- Vertex AI Search. (2024).

- ResearchGate. (2025). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity | Request PDF.

- ACS Publications. (2023).

- PubMed. (2025).

- PMC. Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV).

- PubMed. (2023).

- PMC. (2022).

- ResearchGate.

- MDPI. (2026).

- IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari. (2026). New pyridazinone-4-carboxamides as new ca - Uniss.

- PubChem.

- ResearchGate. (2023).

- PubChem.

- MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.

- MDPI.

- Journal of Chemistry and Technologies. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.

- SSRN. N-Benzyl-r-2,c-6-diphenylpiperidines.

- PubMed. (2026). Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris.uniss.it [iris.uniss.it]

- 10. Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Pyridazinone Carboxamide Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyridazinone Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridazinone ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "magic moiety" or privileged scaffold in modern drug discovery.[1][2] Its inherent chemical versatility allows for facile functionalization at multiple positions, enabling the generation of vast libraries of derivatives with a wide spectrum of pharmacological activities.[3][4] The incorporation of a carboxamide functional group further enhances the potential for specific molecular interactions, leading to compounds with potent and selective biological effects.

This technical guide provides an in-depth exploration of the diverse biological activities of pyridazinone carboxamide compounds. It is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of the therapeutic potential of this chemical class but also detailed experimental protocols and insights into the underlying mechanisms of action. Our approach emphasizes the causality behind experimental choices, presenting a self-validating framework for the evaluation of these promising compounds.

A Spectrum of Therapeutic Potential: Key Biological Activities

Pyridazinone carboxamide derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases.[3][5][6] This section will delve into the most significant of these activities, providing a foundation for understanding their therapeutic applications.

Anticancer Activity: Targeting the Hallmarks of Malignancy

A significant body of research has focused on the development of pyridazinone carboxamides as anticancer agents.[7][8][9] These compounds have been shown to interfere with several key pathways and processes that are essential for tumor growth and survival.

Mechanism of Action: A primary mechanism of anticancer activity for many pyridazinone carboxamides is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2).[7] VEGFR-2 is a crucial receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[10][11] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to growth arrest and apoptosis.

Furthermore, some derivatives have been shown to induce cell cycle arrest, particularly in the G0-G1 phase, and to modulate the expression of key apoptotic genes.[7] For instance, certain compounds upregulate the pro-apoptotic proteins p53 and Bax while downregulating the anti-apoptotic protein Bcl-2.[7]

Experimental Evaluation: The Sulforhodamine B (SRB) assay is a widely used and robust method for evaluating the in vitro anticancer activity of compounds against a panel of human cancer cell lines.[7][8][12]

Table 1: Selected Pyridazinone Carboxamides with Anticancer Activity

| Compound ID | Cancer Cell Line | Target | Activity (GI50/IC50) | Reference |

| 10l | A549/ATCC (NSCLC) | VEGFR-2 | 1.66–100 μM (GI50) | [7] |

| 17a | Melanoma, NSCLC, Prostate, Colon | VEGFR-2 | GI% 62.21–100.14% | [7] |

| 2h | SR (Leukemia), NCI-H522 (NSCLC) | Not specified | < 0.1 μM (GI50) | [8] |

Experimental Protocol: Sulforhodamine B (SRB) Assay for Anticancer Activity

This protocol outlines the key steps for assessing the antiproliferative effects of pyridazinone carboxamide compounds.[12][13]

-

Cell Plating: Seed cancer cells in a 96-well microtiter plate at a density of approximately 2,000 cells/well and incubate for 24 hours.[12]

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 72-96 hours.[12]

-

Cell Fixation: Gently add cold 50% trichloroacetic acid (TCA) to a final concentration of 10% to fix the cells and incubate for at least 1 hour at 4°C.[13]

-

Washing: Wash the plates five times with tap water to remove TCA and media components.[13]

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[12][13]

-

Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB dye.[13]

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[3]

-

Absorbance Reading: Measure the absorbance at 565 nm using a microplate reader. The absorbance is proportional to the total cellular protein, and thus to the cell number.[13]

Visualization: VEGFR-2 Signaling Pathway

Caption: VEGFR-2 signaling cascade initiated by VEGF binding.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including rheumatoid arthritis, cardiovascular conditions, and neurodegenerative disorders.[12][14] Pyridazinone carboxamides have demonstrated significant anti-inflammatory properties, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2][4][15]

Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to the inhibition of key inflammatory mediators and enzymes. Many derivatives are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[1][3] Additionally, some compounds have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by modulating signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[12][14][16] Inhibition of phosphodiesterase-4 (PDE-4) is another mechanism through which some pyridazinone derivatives exert their anti-inflammatory effects.[3]

Experimental Evaluation: The carrageenan-induced paw edema model in rodents is a classic and reliable in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[2][15]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This protocol provides a step-by-step guide for evaluating the in vivo anti-inflammatory effects of pyridazinone carboxamides.[2][15]

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (180-200 g) to laboratory conditions for at least one week.

-

Grouping: Randomly divide the animals into control, test, and positive control groups (n=6 per group).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compound (e.g., pyridazinone carboxamide derivative) and a positive control (e.g., Indomethacin) orally one hour before inducing inflammation. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Visualization: Experimental Workflow for Paw Edema Assay

Caption: Workflow for the carrageenan-induced paw edema assay.

Antimicrobial and Antiviral Activities: Combating Infectious Agents

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridazinone carboxamides have shown promise in this area, with derivatives exhibiting activity against a range of bacteria and fungi.[7][9][17][18][19] Some compounds have also demonstrated antiviral properties.[16]

Mechanism of Action: The precise mechanisms of antimicrobial action are still under investigation for many derivatives. However, it is believed that these compounds may interfere with essential cellular processes in microorganisms. For some antifungal pyridazinone carboxamides, inhibition of β-1,3-glucan synthase, an enzyme crucial for fungal cell wall synthesis, has been identified as a key mechanism.[20]

Experimental Evaluation: The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms.[9][21]

Table 2: Antimicrobial Activity of Selected Pyridazinone Carboxamides

| Compound ID | Microorganism | Activity (MIC) | Reference |

| 10h | Staphylococcus aureus | 16 µg/mL | [7][9] |

| 8g | Candida albicans | 16 µg/mL | [7][9] |

| 15 | Candida albicans, Aspergillus niger | 1.04 x 10⁻² µM/mL | [17] |

| 7 & 13 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 µM | [19] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol details the procedure for assessing the in vitro antimicrobial activity of pyridazinone carboxamides.[21][22]

-

Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of the test compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cardiovascular Effects: A Focus on Vasodilation and Cardiotonic Activity

Pyridazinone carboxamides have a well-established history in the realm of cardiovascular drug discovery, with several compounds having been investigated for their cardiotonic and vasodilatory effects.[13][23][24]

Mechanism of Action: The cardiovascular effects of these compounds are often mediated through the inhibition of phosphodiesterases (PDEs), particularly PDE3.[13][23] Inhibition of PDE3 in cardiac and vascular smooth muscle cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, results in positive inotropic effects (increased heart muscle contractility) and vasodilation (relaxation of blood vessels).[23] Some derivatives also exhibit direct vasodilatory action or target the renin-angiotensin-aldosterone system.[23][25]

Experimental Evaluation: In vitro assays using isolated thoracic rat aortic rings are commonly employed to evaluate the vasorelaxant properties of compounds.[26] Cardiotonic activity can be assessed using isolated heart preparations or by measuring the effects on cardiomyocyte contractility.[20][24]

Experimental Protocol: In Vitro Vasorelaxant Activity Assay

This protocol outlines a method for assessing the vasodilatory potential of pyridazinone carboxamides.[26]

-

Aortic Ring Preparation: Isolate the thoracic aorta from a rat and cut it into rings.

-

Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O2, 5% CO2), and maintained at 37°C.

-

Contraction: Induce contraction of the aortic rings with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

-

Compound Addition: Once a stable contraction is achieved, add the test compound in a cumulative manner to the organ bath.

-

Measurement of Relaxation: Record the relaxation of the aortic rings in response to the test compound.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The extensive research on pyridazinone carboxamides has led to the elucidation of key structure-activity relationships (SARs), providing valuable insights for the rational design of new and improved derivatives.[25][27]

For anticancer activity , the nature and position of substituents on the phenyl rings and the linker between the pyridazinone core and the carboxamide moiety significantly influence VEGFR-2 inhibitory potency.[7]

In the context of anti-inflammatory activity , the presence of specific substituents on the pyridazinone ring can enhance COX-2 selectivity and reduce ulcerogenic potential.[1][3]

For antimicrobial agents , the introduction of certain lipophilic groups can improve cell permeability and overall efficacy.[19]

And for cardiovascular effects , modifications to the substituents on the pyridazinone ring and the carboxamide nitrogen can modulate the potency and selectivity for different PDE isoforms.[23]

Quantitative Structure-Activity Relationship (QSAR) studies have also been employed to develop predictive models that correlate the physicochemical properties of pyridazinone derivatives with their biological activities.[27]

Conclusion and Future Directions

The pyridazinone carboxamide scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The diverse range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects, underscores the significant potential of this chemical class. The ability to fine-tune the pharmacological properties of these compounds through rational chemical modifications, guided by a deep understanding of their mechanisms of action and structure-activity relationships, opens up exciting avenues for future drug development.

As our understanding of the complex signaling pathways involved in various diseases continues to grow, so too will the opportunities to design next-generation pyridazinone carboxamide derivatives with enhanced potency, selectivity, and safety profiles. The experimental protocols and insights provided in this guide are intended to empower researchers in this endeavor, facilitating the translation of promising lead compounds from the laboratory to the clinic.

References

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (2019).

- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC. (n.d.).

- Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. (n.d.). Scholars Research Library.

- A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. (2024).

- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. (2025).

- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 | Request PDF - ResearchGate. (2025).

- Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. (2025).

- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC. (n.d.).

- The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. … - ResearchGate. (n.d.).

- A Review on Pyridazinone Ring Containing Various Cardioactive Agents. (n.d.). Springer.

- Various Biological Activities of Pyridazinone Ring Derivatives | Request PDF - ResearchGate. (2025).

- Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed. (n.d.).

- Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H) - PubMed. (2012).

- Anti-inflammatory activity of pyridazinones: A review - PubMed. (2022).

- Various Chemical and Biological Activities of Pyridazinone Derivatives - Semantic Scholar. (n.d.). Semantic Scholar.

- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Publishing. (n.d.). Royal Society of Chemistry.

- Molecular design, synthesis, and biological investigation ''Pyridazinone based derivatives as anticancer agents endowed with anti-microbial activity - ResearchGate. (2025).

- Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - ResearchGate. (n.d.).

- Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI.

- Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (2022). MDPI.

- Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies - PubMed. (2017).

- Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomedical and Pharmacology Journal.

- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv

- Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC. (n.d.).

- Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC. (2023).

- The effect of pyridazine compounds on the cardiovascular system (2012)

- Structure-activity relationships (SARs) within the 3(2H)-pyridazinone derivatives reported in the literature. - ResearchGate. (n.d.).

- A Mini Review on Antimicrobial Activities of Different Substituted Pyridazinone Derivatives - idosi.org. (n.d.).

- The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors - PubMed. (2011).

- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).

- Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities - Bentham Science Publisher. (2020). Bentham Science.

- Pyridazinone-substituted benzenesulfonamides display potent inhibition of membrane-bound human carbonic anhydrase IX and promising antiproliferative activity against cancer cell lines | Request PDF - ResearchGate. (2019).

- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed. (2024).

- Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - MDPI. (2024). MDPI.

- (PDF) Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2025).

- Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC. (2022).

- Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - Semantic Scholar. (2022). Semantic Scholar.

- Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (n.d.).

- VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. (2024). Assay Genie.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. actascientific.com [actascientific.com]

- 10. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. researchgate.net [researchgate.net]

- 13. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]

- 14. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.co.uk]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdb.apec.org [pdb.apec.org]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. akjournals.com [akjournals.com]

- 23. assaygenie.com [assaygenie.com]

- 24. researchgate.net [researchgate.net]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. researchgate.net [researchgate.net]

- 27. asianpubs.org [asianpubs.org]

physicochemical properties of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

An In-depth Technical Guide to the Physicochemical Properties and Therapeutic Potential of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Executive Summary

The pyridazinone scaffold is a privileged core in medicinal chemistry, demonstrating a wide array of biological activities. This guide focuses on a specific derivative, N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide , a compound of significant interest due to its demonstrated potential in antiviral and anti-inflammatory applications. Structurally, it belongs to a class of compounds that have shown potent, submicromolar efficacy against human cytomegalovirus (HCMV)[1]. Analogues of this scaffold have also been identified as inhibitors of the JNK2-NF-κB/MAPK signaling pathway, presenting opportunities for treating acute lung injury and sepsis[2].

This document provides a comprehensive analysis of the core , including its molecular structure, solubility, stability, and lipophilicity. We will delve into the synthetic strategies and analytical methodologies required for its characterization, offering field-proven insights into the rationale behind these experimental choices. By synthesizing data from authoritative sources, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge needed to advance the study and application of this promising chemical entity.

Molecular Identity and Structure

Chemical Structure and Tautomerism

The fundamental structure of the topic compound consists of a dihydropyridazinone ring, which is a six-membered diazine with a ketone group. This core is N-benzylated at the 1-position and features a carboxamide functional group at the 3-position.

An important structural consideration for this class of molecules is the potential for keto-enol tautomerism. The 6-oxo form can exist in equilibrium with its 6-hydroxy-pyridazine tautomer. This is a critical aspect, as the dominant tautomeric form can influence the molecule's hydrogen bonding capabilities, receptor interactions, and overall physicochemical behavior. For this reason, the compound class is sometimes referred to as N-benzyl hydroxypyridone carboxamides in the literature[1].

-

Molecular Formula: C₁₂H₁₁N₃O₂

-

Molecular Weight: 229.24 g/mol

-

IUPAC Name: N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Predicted Physicochemical Properties

Experimental data for the exact target molecule is limited in publicly available literature. However, data from closely related analogues and computational predictions provide valuable insights into its expected properties. The table below summarizes key data for a potent antiviral analogue from the N-benzyl hydroxypyridone carboxamide series, which serves as a strong surrogate for understanding the compound's behavior[1].

| Property | Value (for Analogue '12') | Significance in Drug Discovery |

| Aqueous Solubility | 2.2 ± 0.2 µmol/L | Affects dissolution, bioavailability, and formulation options. Low solubility can be a major hurdle in development. |

| Plasma Stability (t₁/₂) | >8 h (Human), >8 h (Mouse) | Indicates resistance to degradation by plasma enzymes, a prerequisite for maintaining therapeutic concentrations in vivo. |

| Microsomal Stability (t₁/₂) | 61 min (Human), 34 min (Mouse) | Measures metabolic stability in the liver. Longer half-life suggests lower first-pass metabolism and potentially higher oral bioavailability. |

| PAMPA Permeability (Pe) | 11.5 ± 1.1 x 10⁻⁶ cm/s | Predicts passive diffusion across biological membranes, such as the intestinal wall and blood-brain barrier. Values >10 x 10⁻⁶ cm/s suggest high permeability. |

Data sourced from a study on potent N-benzyl hydroxypyridone carboxamide analogues against HCMV[1].

Synthesis and Analytical Characterization

The synthesis of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is logically approached via a two-step process starting from its corresponding carboxylic acid precursor. This method ensures high purity and allows for modular analogue synthesis.

Synthetic Workflow

The causality behind this workflow is rooted in the robust and well-established chemistry of amide bond formation. The carboxylic acid precursor is first activated to a more reactive species (e.g., an acid chloride or an active ester), which then readily undergoes nucleophilic attack by benzylamine to form the stable amide bond.

Caption: General synthetic workflow for N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide.

Experimental Protocol: Amide Coupling

This protocol is a representative methodology adapted from standard organic synthesis practices for similar carboxamides[3][4]. It is a self-validating system; reaction completion can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed by the analytical methods described below.

-

Preparation: To a solution of 1-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF) under an inert atmosphere (N₂ or Ar), add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq).

-

Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester intermediate.

-

Coupling: Add benzylamine (1.1 eq) to the reaction mixture. If the starting acid was a hydrochloride salt, a non-nucleophilic base like triethylamine (1.5 eq) should be added to neutralize it.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting material using TLC (e.g., with a mobile phase of 1:1 Ethyl Acetate/Hexane).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the pure N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide.

Analytical Characterization Protocols

Structural confirmation and purity assessment are non-negotiable for any chemical entity intended for biological testing.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the 7.2-7.5 ppm range), a singlet for the benzylic CH₂ group, and characteristic signals for the protons on the pyridazinone ring. The amide N-H proton will appear as a broad singlet or a triplet, depending on coupling[4][5][6].

-

¹³C NMR: The carbon spectrum will confirm the presence of the expected number of carbon atoms, with characteristic peaks for the carbonyl carbons of the amide and the pyridazinone ring (typically >160 ppm), as well as the aromatic and aliphatic carbons[6][7].

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorbances would include C=O stretching frequencies for the amide and the ring ketone (around 1650-1700 cm⁻¹), an N-H stretch for the amide (around 3300 cm⁻¹), and C-H stretches for the aromatic and benzylic groups[3][8].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺)[8].

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. A reverse-phase C18 column with a gradient of water and acetonitrile (often containing 0.1% TFA or formic acid) is a typical system. Purity is determined by the percentage of the total peak area attributed to the product peak at a specific wavelength (e.g., 254 nm).

Biological Activity and Therapeutic Relevance

The N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold is not merely of academic interest; it is a validated chemotype with potent biological activity.

Antiviral Activity against HCMV

Research has identified N-benzyl hydroxypyridone carboxamides as a novel and potent class of antivirals against human cytomegalovirus (HCMV)[1]. Potent analogues in this series exhibit EC₅₀ values in the submicromolar range, demonstrating significant efficacy in inhibiting viral replication. Preliminary mechanism-of-action studies suggest that these compounds act at a stage distinct from viral entry, validating them as a mechanistically unique chemotype compared to existing HCMV polymerase inhibitors[1]. This is particularly important given the challenges of drug resistance with current therapies.

Anti-inflammatory and Kinase Inhibition Potential

Related 6-oxo-1,6-dihydropyridazine-3-carboxamide analogues have been synthesized and shown to possess significant anti-inflammatory properties[2]. One optimized compound, J27, was found to decrease the release of pro-inflammatory cytokines TNF-α and IL-6 in mouse and human cell lines. Mechanistic studies revealed that this effect is mediated through the inhibition of the NF-κB/MAPK pathway. Surprisingly, the direct molecular target was identified as JNK2, a member of the MAPK family. This discovery provides a new lead structure for the development of JNK2 inhibitors to treat conditions like acute lung injury and sepsis[2].

Caption: Inhibition of the JNK2 pathway by pyridazinone carboxamide analogues.

Structure-Activity Relationships (SAR)

SAR studies are crucial for optimizing a lead compound. For the N-benzyl hydroxypyridone carboxamides, research has probed four distinct zones of the molecule to understand how structural modifications impact antiviral activity[1]. Similarly, studies on related quinolone carboxamides revealed that strategic placement of substituents on the N-benzyl ring markedly improves cytotoxicity and selectivity against cancer cell lines, highlighting the importance of this moiety for target engagement[3]. For example, electron-donating groups and position-dependent hydrophobic groups on the benzyl ring can be tailored to interact with specific subpockets within a kinase domain[3]. These findings underscore the tunability of this scaffold for achieving desired biological outcomes.

Conclusion and Future Directions

N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a member of a highly promising class of heterocyclic compounds. Its favorable drug-like properties, demonstrated by potent analogues with good metabolic stability and membrane permeability, make it an attractive scaffold for further development[1]. The validated biological activities against HCMV and in inflammatory pathways provide a solid foundation for its therapeutic potential[1][2].

Future research should focus on several key areas:

-

Target Deconvolution: While JNK2 has been identified for some analogues, the precise molecular target for the antiviral activity remains to be elucidated.

-

Pharmacokinetic Optimization: Further chemical modifications should aim to improve aqueous solubility while maintaining the excellent stability and permeability profile.

-

In Vivo Efficacy: Promising lead compounds must be advanced into relevant animal models of HCMV infection, acute lung injury, or sepsis to validate the in vitro findings.

-

Exploration of New Therapeutic Areas: Given the scaffold's ability to interact with key biological targets like kinases, its potential in other areas, such as oncology and neurodegenerative diseases, warrants investigation.

By leveraging the foundational physicochemical and biological knowledge outlined in this guide, the scientific community can effectively unlock the full therapeutic potential of the N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold.

References

-

Senaweera, S., Edwards, T. C., Kankanala, J., et al. (2021). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). European Journal of Medicinal Chemistry, 223, 113645. [Link]

-

Shainova, R. S., et al. (2019). Synthesis and biological evaluation of 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives. Journal of Chemical Research, 43(9-10), 355-361. [Link]

-

Liao, J., Yang, J., Li, X., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry, 66(17), 12304-12323. [Link]

-

ChemSynthesis. (2025). N-benzyl-6-thioxo-1,6-dihydro-5-pyrimidinecarboxamide. [Link]

-

Al-Qawasmeh, R. A., et al. (2024). N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. Molecules, 29(4), 819. [Link]

-

Piras, M., et al. (2021). New pyridazinone-4-carboxamides as new cannabinoid receptor 2 ligands. IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari. [Link]

-

El-Hashash, M. A., et al. (2002). Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids. Indian Journal of Chemistry, 41B, 2663-2668. [Link]

-

Pokhodylo, N. T., et al. (2024). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies, 32(2), 294-304. [Link]

-

Ghosh, K., et al. (2014). Supplementary Information Direct Oxidative Esterification of Alcohols and Hydration of Nitriles Catalyzed By A Reusable Silver N. RSC.org. [Link]

-

Organic Chemistry Division, ACS. (2022). Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

-

Wang, Y., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1648. [Link]

-

Al-Omaim, W. S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Scientific Reports, 13, 18889. [Link]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

PubChem. (n.d.). benzyl (1R,2S,5S)-6,6-dimethyl-2-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate. [Link]

-

Wang, Y., et al. (2024). Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy. European Journal of Medicinal Chemistry, 269, 116298. [Link]

-

Chair of Analytical Chemistry, University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

PubChem. (n.d.). 1,4-Dihydro-4-oxo-6-(phenylmethyl)-3-pyridinecarboxamide. [Link]

-

ChemSrc. (n.d.). 1-benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]

-

American Elements. (n.d.). Carboxylic Acids. [Link]

-

MalariaWorld. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. [Link]

-

PubChemLite. (n.d.). Benzyl n-[(e,1s,6s)-1-(3-amino-3-oxo-propyl)-6-(methoxyamino)-4,5-dioxo-7-phenyl-hept-2-enyl]carbamate. [Link]

Sources

- 1. Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents [mdpi.com]

- 4. iris.uniss.it [iris.uniss.it]

- 5. researchgate.net [researchgate.net]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the spectroscopic techniques used to characterize N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, a member of the pharmacologically significant pyridazinone class of heterocyclic compounds.[1] As a Senior Application Scientist, this document is structured to offer not just procedural steps but also the underlying scientific rationale for the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy in the structural elucidation and purity assessment of this target molecule. The guide is intended to be a self-validating resource, grounding its protocols and interpretations in established principles and authoritative references.

Introduction: The Pyridazinone Core in Drug Discovery

The pyridazinone ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific compound, N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, combines this active core with a benzylamide functional group, suggesting potential for interaction with various biological targets. Accurate and unambiguous structural characterization is a prerequisite for any further investigation, including biological screening and lead optimization. Spectroscopic analysis provides the necessary tools to confirm the molecular structure, assess purity, and understand the electronic properties of the compound.

Below is the chemical structure of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide:

Caption: A generalized synthetic workflow for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is expected to show distinct signals for the protons of the pyridazinone ring, the N-benzyl group, and the amide proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Amide NH | 8.5 - 9.5 | Broad Singlet | 1H | Amide protons are typically deshielded and often exhibit broad signals due to quadrupole broadening and exchange. |

| Pyridazinone H-4 | 7.8 - 8.2 | Doublet | 1H | This proton is adjacent to the electron-withdrawing carbonyl group and the aromatic ring, leading to a downfield shift. |

| Pyridazinone H-5 | 7.0 - 7.4 | Doublet | 1H | This proton is coupled to H-4 and is generally found at a slightly more upfield position. |

| Benzyl Aromatic Protons | 7.2 - 7.5 | Multiplet | 5H | The five protons of the phenyl ring will appear as a complex multiplet in the aromatic region. |

| Benzyl CH₂ | 4.5 - 4.8 | Doublet | 2H | The methylene protons are adjacent to the nitrogen of the amide and the phenyl ring, resulting in a downfield shift. Coupling to the amide proton may be observed. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Pyridazinone C=O (C-6) | 160 - 165 | The carbonyl carbon of the pyridazinone ring is expected in this region. |

| Amide C=O | 165 - 170 | Amide carbonyl carbons are typically found in this downfield region. |

| Pyridazinone C-3 | 145 - 150 | This carbon is attached to the carboxamide group and is part of the heterocyclic ring. |

| Pyridazinone C-4/C-5 | 120 - 140 | The chemical shifts of these carbons are influenced by the substituents on the ring. |

| Benzyl Aromatic C (quaternary) | 135 - 140 | The carbon atom of the phenyl ring attached to the methylene group. |

| Benzyl Aromatic CH | 127 - 130 | The protonated carbons of the phenyl ring. |

| Benzyl CH₂ | 43 - 48 | The methylene carbon is shifted downfield due to the adjacent nitrogen and phenyl group. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it can slow down the exchange of the NH proton, allowing for better observation of its signal and coupling.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and with carbons over two or three bonds, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3200 - 3400 | N-H stretch (amide) | Medium |

| 3000 - 3100 | C-H stretch (aromatic) | Medium-Weak |

| 2850 - 2960 | C-H stretch (aliphatic - CH₂) | Medium-Weak |

| 1680 - 1720 | C=O stretch (pyridazinone carbonyl) | Strong |

| 1640 - 1680 | C=O stretch (amide I band) | Strong |

| 1580 - 1620 | C=C stretch (aromatic and pyridazinone ring) | Medium |

| 1510 - 1560 | N-H bend (amide II band) | Medium |

| 1400 - 1500 | C-C stretch (in-ring aromatic) | Medium |

| 690 - 770 | C-H out-of-plane bend (monosubstituted benzene) | Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the finely ground sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The expected molecular weight of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (C₁₂H₁₁N₃O₂) is approximately 229.24 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision.

-

Major Fragmentation Pathways:

-

Loss of the benzyl group ([M - C₇H₇]⁺) leading to a fragment at m/z ~138.

-

Formation of the benzyl cation ([C₇H₇]⁺) at m/z 91, which is a very common and stable fragment for benzyl-containing compounds.

-

Cleavage of the amide bond.

-

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which will likely produce the protonated molecule [M+H]⁺ at m/z ~230.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Tandem MS (MS/MS): To confirm the structure, the molecular ion can be isolated and fragmented to observe the characteristic daughter ions.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.

Predicted UV-Vis Spectrum

Pyridazinone derivatives typically exhibit absorption maxima in the UV region. For N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, π → π* transitions of the conjugated pyridazinone ring and the benzene ring are expected. The exact position of the absorption maxima (λ_max) will be solvent-dependent. It is anticipated to observe strong absorptions in the range of 250-350 nm.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-800 nm, using the pure solvent as a blank.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known.

Integrated Spectroscopic Analysis Workflow

A robust characterization of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide relies on the synergistic use of these spectroscopic techniques.

Caption: Integrated workflow for the spectroscopic analysis of the target compound.

Conclusion

The spectroscopic analysis of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide requires a multi-technique approach for comprehensive characterization. By combining the data from NMR, IR, MS, and UV-Vis spectroscopy, researchers can confidently confirm the structure and purity of the synthesized compound. This guide provides the foundational knowledge and practical protocols to perform and interpret these analyses, ensuring the scientific integrity of subsequent research and development efforts.

References

-

El Kalai, F., et al. (2019). Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid with two monoclinic modifications: crystal structures and Hirshfeld surface analyses. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1496–1502. [Link]

-

Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874. [Link]

-

Peral, F. (2003). A study by ultraviolet spectroscopy on the self-association of diazines in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(5), 965-973. [Link]

-

Gómez-Zavaglia, A., et al. (2004). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Journal of Photochemistry and Photobiology A: Chemistry, 163(1-2), 141-148. [Link]

-

LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

Royal Society of Chemistry. (2013). 1H- and 13C-NMR for. [Link]

-

Murineddu, G., et al. (2026). New pyridazinone-4-carboxamides as new cannabinoid receptor 2 inverse agonists. IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari. [Link]

-

mzCloud. (2016). SDB-006. [Link]

-

NIST. (n.d.). Carboxin. In NIST Chemistry WebBook. [Link]

-

Royal Society of Chemistry. (2025). Supplementary Information. [Link]

-

Al-Masoudi, N. A. L., & Al-Salihi, N. I. (2019). Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino aci. Indian Journal of Chemistry - Section B, 58B(4), 481-487. [Link]

-

Li, M., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry, 66(17), 12304–12323. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide in Antiviral Research

Abstract

The pyridazine and pyridazinone core structures are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antiviral properties.[1][2][3][4] Derivatives have shown promise against various viruses, such as Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and human cytomegalovirus (HCMV), by targeting essential viral processes like replication and capsid assembly.[5][6][7] This document provides a comprehensive guide for the initial antiviral characterization of a novel derivative, N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. It is intended for researchers, scientists, and drug development professionals embarking on the evaluation of this compound's potential as an antiviral agent. We present a strategic, field-proven workflow, beginning with essential cytotoxicity assessments and progressing through primary antiviral screening and preliminary mechanism-of-action studies. Each protocol is detailed with step-by-step methodologies, the scientific rationale behind experimental choices, and guidance on data interpretation, establishing a self-validating system for rigorous scientific inquiry.

Introduction: The Scientific Rationale

The quest for novel antiviral agents is a critical endeavor in global health. The emergence of drug-resistant viral strains and the threat of new pandemics necessitate a robust drug discovery pipeline.[8][9] Heterocyclic compounds are a cornerstone of this pipeline, with the pyridazinone nucleus being of particular interest due to its structural versatility and broad biological activity.[2][3][4]

N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide belongs to this promising class of molecules. While specific antiviral data for this exact compound is not yet prevalent in public literature, related structures have shown significant antiviral efficacy. For instance, certain pyridazinone derivatives inhibit the HCV RNA-dependent RNA polymerase (NS5B), a key enzyme in viral replication.[5] Other analogues act as HBV assembly effectors, inducing the formation of genome-free capsids, thereby halting the viral life cycle.[6] Furthermore, the closely related N-benzyl hydroxypyridone carboxamides have been identified as potent, sub-micromolar inhibitors of HCMV.[7][10]

This structural precedent provides a strong scientific basis for investigating N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide as a potential antiviral candidate. The N-benzyl group and the carboxamide moiety are common pharmacophores that can influence cell permeability, target binding, and metabolic stability.[5][11] This guide, therefore, outlines a systematic and logical progression of experiments designed to thoroughly evaluate its antiviral potential.

The Antiviral Screening Cascade: A Strategic Workflow

A successful antiviral drug discovery program follows a structured screening cascade to efficiently identify and characterize promising lead compounds.[8][9][12] This process is designed to first eliminate compounds with unfavorable toxicity profiles before committing resources to more complex and labor-intensive efficacy and mechanistic studies.

Caption: A logical workflow for the initial antiviral evaluation of a test compound.

Phase 1: Foundational Protocols - Cytotoxicity Assessment

Causality: Before assessing antiviral activity, it is imperative to determine the concentration range at which the compound is toxic to the host cells.[13] Apparent antiviral effects can be misleading if they are merely a result of the compound killing or stressing the host cells, thereby preventing viral replication.[14] The MTT or MTS assay is a reliable, colorimetric method for quantifying cell viability by measuring mitochondrial metabolic activity.

Protocol 3.1: MTT Assay for 50% Cytotoxic Concentration (CC50) Determination

-

Cell Plating: Seed a suitable host cell line (e.g., Vero, A549, Huh-7, depending on the target virus) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell adherence and formation of a semi-confluent monolayer.

-

Compound Preparation: Prepare a 2-fold serial dilution of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide in cell culture medium. A typical starting concentration might be 200 µM.[15] Also, prepare a "no drug" (medium only) control.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells in triplicate or quadruplicate. Include "no drug" wells as cell controls and wells with medium only as a background control.

-

Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.

-

MTT Reagent Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of this solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[15]

-

Measurement: Read the absorbance of the plate at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Plot the viability against the compound concentration and use non-linear regression analysis (log(inhibitor) vs. response) to determine the CC50 value—the concentration that reduces cell viability by 50%.

| Parameter | Description |

| CC50 | 50% Cytotoxic Concentration. The concentration of a compound that causes a 50% reduction in cell viability. |

| Cell Control | Untreated cells, representing 100% viability. |

| Background Control | Wells with medium only, used for blank subtraction. |

Phase 2: Primary Antiviral Efficacy Screening

With a known CC50, you can now screen for antiviral activity at non-toxic concentrations. The plaque reduction assay is considered the gold standard for quantifying the inhibition of infectious virus production for many lytic viruses.[16][17][18]

Protocol 4.1: Plaque Reduction Assay

Principle: This assay measures the ability of a compound to reduce the number of plaques (localized areas of cell death caused by viral infection) in a cell monolayer.[16][19] Each plaque originates from a single infectious virus particle.

-

Cell Plating: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

-

Infection: Wash the cell monolayers with sterile PBS, then inoculate with the prepared virus dilution. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Compound Treatment & Overlay: After adsorption, aspirate the virus inoculum. Immediately add an overlay medium (e.g., medium containing 1-2% methylcellulose or agarose) that includes serial dilutions of the test compound.[15] Concentrations should be well below the determined CC50. Include a "no drug" virus control and a "no virus" cell control. The semi-solid overlay restricts virus spread to adjacent cells, ensuring that new infections lead to discrete plaques.[16]

-

Incubation: Incubate the plates for 2-5 days, depending on the replication kinetics of the virus, until plaques are visible.

-

Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain the monolayer with a dye like Crystal Violet. Viable cells will stain purple, while plaques will appear as clear, unstained zones where cells have been lysed.[15]

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the 50% effective concentration (EC50)—the concentration that reduces the plaque number by 50%—using non-linear regression.

Protocol 4.2: Virus Yield Reduction Assay

Principle: This assay provides a more quantitative measure of the total infectious virus particles produced (progeny virus) over a single replication cycle in the presence of the compound.[20][21][22] It is a powerful follow-up to confirm hits from the plaque reduction assay.[18]

-

Infection & Treatment: Seed cells in 24-well or 48-well plates. Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI, e.g., 0.1). After a 1-hour adsorption period, wash the cells and add medium containing serial dilutions of the test compound (below CC50).

-

Incubation: Incubate the plates for one full viral replication cycle (e.g., 24-48 hours).

-

Harvest Progeny Virus: After incubation, subject the plates to one or more freeze-thaw cycles to lyse the cells and release all intracellular virus particles. Collect the supernatants, which now contain the progeny virus.

-

Quantification of Viral Yield: Determine the viral titer in the harvested supernatants using a standard quantification method, such as a plaque assay (as described above) or a TCID50 (50% Tissue Culture Infectious Dose) assay.[21][23]

-

Data Analysis: Calculate the reduction in viral titer for each compound concentration relative to the untreated virus control. The EC50 is the concentration that reduces the viral yield by 50%.

| Parameter | Description |

| EC50 | 50% Effective Concentration. The concentration of a compound that inhibits viral activity (plaque formation or yield) by 50%. |

| SI | Selectivity Index (CC50 / EC50). A critical measure of a compound's therapeutic window. A higher SI value (typically >10) is desirable. |

| Virus Control | Infected cells treated with vehicle (e.g., DMSO) but no compound. Represents 0% inhibition. |

| Cell Control | Uninfected, untreated cells. Used to monitor cell health. |

Phase 3: Preliminary Mechanism of Action (MOA) Studies

Once a compound demonstrates potent antiviral activity (i.e., a low EC50 and high SI), the next logical step is to investigate how it works. A time-of-addition assay is a powerful tool to pinpoint the stage of the viral lifecycle that is being inhibited.[24][25]

Caption: Logic of the time-of-addition assay to probe the viral lifecycle.

Protocol 5.1: Time-of-Addition Assay

Principle: This experiment determines how long the addition of a compound can be delayed after infection before it loses its antiviral activity.[24][25] By comparing its profile to reference drugs with known mechanisms, the target stage can be inferred.[25]

-

Synchronized Infection: Infect a confluent monolayer of cells with a high MOI of the virus for a short period (e.g., 1-2 hours) at 4°C to allow attachment but prevent entry. Wash the cells thoroughly to remove unbound virus. This synchronizes the infection across all wells.

-

Timed Compound Addition: Add the test compound (at a concentration of ~5-10x its EC50) at various time points relative to the start of the infection (time zero). For example:

-

Harvest and Quantify: After a single replication cycle is complete (e.g., 24 hours), harvest the virus and quantify the viral yield as described in Protocol 4.2.

-

Data Interpretation:

-

Activity in Pre-treatment only: Suggests the compound may block viral receptors on the cell surface or have prophylactic effects on the cell.[26]

-

Activity when added early (0-4 hours post-infection): Suggests inhibition of early-stage events like entry, uncoating, or early genome replication. For example, an RT inhibitor for HIV loses activity if added after reverse transcription is complete (~3-4 hours).[25]

-

Activity when added late: Suggests inhibition of late-stage events like protein synthesis, virion assembly, or egress.

-

Conclusion and Future Directions

These application notes provide a validated, systematic framework for the initial antiviral evaluation of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. By following this screening cascade, researchers can efficiently determine the compound's cytotoxicity, confirm its antiviral efficacy, and gain initial insights into its mechanism of action. A promising result—characterized by a high Selectivity Index (SI > 10) and a defined window of activity in the time-of-addition assay—validates the compound as a hit worthy of further investigation. Subsequent steps would involve lead optimization through medicinal chemistry, resistance profiling, and evaluation in more complex models, including in vivo animal studies, on the path toward developing a novel antiviral therapeutic.[8][12]

References

-

Institute for Antiviral Research, Utah State University. In Vitro Antiviral Testing. Quinney College of Agriculture & Natural Resources. Available from: [Link]

-

Daelemans, D., et al. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 909-918. Available from: [Link]

-

Pauwels, R., et al. (2007). A time-of–drug addition approach to target identification of antiviral compounds. Nature Protocols. Available from: [Link]

-

Flefel, E. M., et al. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 22(1), 143. Available from: [Link]

-

Creative Biolabs. Plaque Reduction Neutralization Test (PRNT) Protocol. Available from: [Link]

-

Fiveable. (2025). 15.3 Drug development process for antivirals. Virology. Available from: [Link]

-

Creative Diagnostics. Virus Yield Reduction Assay. Available from: [Link]

-

IITR. (2022). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Available from: [Link]

-

Creative Diagnostics. Plaque Reduction Assay. Available from: [Link]

-

Chen, C., et al. (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). Bio-protocol, 8(9), e2824. Available from: [Link]

-

Prichard, M. N., et al. (1991). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods, 32(2-3), 237-246. Available from: [Link]

-

JOVE. (2022). Viral Entry Assays and Molecular Docking to Identify Antiviral Agents. Available from: [Link]

-

protocols.io. (2025). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Available from: [Link]

-

Crimson Publishers. (2018). Pyridazine Derivatives as HCV Polymerase Inhibitors: A Drug Discovery for the Treatment of Hepatitis C Virus Infection. Available from: [Link]

-

Sharma, P., et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available from: [Link]

-

Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3439-3446. Available from: [Link]

-